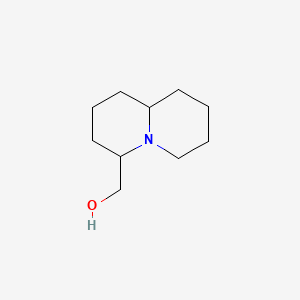

octahydro-2H-Quinolizine-4-methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-4-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h9-10,12H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTIHXNFYQBMOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)CCCC2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

octahydro-2H-quinolizine-4-methanol chemical properties

The following technical guide provides an in-depth analysis of Octahydro-2H-quinolizine-4-methanol (also known as 4-hydroxymethylquinolizidine ), a structural isomer of the more common alkaloid Lupinine. This document synthesizes physicochemical data, synthetic methodologies, and pharmacological implications for researchers in medicinal chemistry and drug discovery.

Structural Analysis, Synthetic Pathways, and Pharmacological Potential

Executive Summary

Octahydro-2H-quinolizine-4-methanol (CAS: 1008-22-6 ) is a bicyclic heterocycle belonging to the quinolizidine alkaloid class. Structurally, it consists of a norlupinane (quinolizidine) skeleton with a hydroxymethyl group situated at the C4 position—adjacent to the bridgehead nitrogen.

Unlike its naturally abundant isomer Lupinine (1-hydroxymethylquinolizidine), the 4-isomer is primarily a synthetic target, serving as a critical reference standard in the analysis of Conium and Nuphar alkaloids. Its unique

Key Applications:

-

Medicinal Chemistry: Scaffold for evaluating steric constraints in nicotinic acetylcholine receptor (nAChR) ligands.

-

Synthetic Organic Chemistry: Precursor for constrained peptidomimetics and chiral organocatalysts.

-

Toxicology: Reference standard for impurity profiling in hemlock alkaloid extraction.

Chemical Identity & Stereochemistry

The physicochemical behavior of octahydro-2H-quinolizine-4-methanol is governed by the stereochemistry of the ring fusion and the orientation of the hydroxymethyl substituent.

| Property | Data / Description |

| IUPAC Name | (Octahydro-2H-quinolizin-4-yl)methanol |

| Common Synonyms | 4-Hydroxymethylquinolizidine; 4-Lupinine (informal) |

| CAS Registry Number | 1008-22-6 |

| Molecular Formula | C |

| Molecular Weight | 169.27 g/mol |

| Stereocenters | C4, C10 (Bridgehead), N5 (invertible) |

| Ring Fusion | Trans-quinolizidine (thermodynamically favored) vs Cis-quinolizidine |

Stereochemical Considerations

The quinolizidine core exists in a conformational equilibrium between cis and trans fused rings.

-

Trans-fused: The nitrogen lone pair is anti-periplanar to the bridgehead C-H bond. This is generally the stable conformer for simple quinolizidines.

-

4-Substituent Effect: The introduction of a hydroxymethyl group at C4 introduces 1,3-diaxial interactions if placed axially. The equatorial orientation of the C4-CH

OH group in the trans-fused system is the thermodynamically preferred conformation, minimizing steric strain.

Synthetic Methodologies

The synthesis of the 4-isomer is chemically distinct from the biosynthetic pathway of Lupinine. The most authoritative protocol, established by Lukeš and Janda , utilizes a reductive cyclization strategy.

The Lukeš-Janda Cyclization

This method constructs the quinolizidine B-ring onto a piperidine or pyridine precursor.

Protocol Summary:

-

Precursor Synthesis: Preparation of 2-keto-5-(2-pyridyl)-pentanol (or its ester equivalent).

-

Reductive Cyclization: Catalytic hydrogenation (Pt/H

or Raney Ni) reduces the pyridine ring to a piperidine. -

Ring Closure: Intramolecular condensation between the secondary amine (piperidine N) and the pendant ketone group forms the bridgehead.

-

Reduction: The resulting enamine/imine intermediate is further reduced to the saturated quinolizidine.

Visualization of Synthetic Pathway

Caption: Synthetic route to 4-hydroxymethylquinolizidine via reductive cyclization of pyridyl-ketones (Adapted from Lukeš et al.).

Physicochemical Properties[1][2][3][4][5][6][7]

While specific experimental melting points for the 4-isomer are less ubiquitous than for Lupinine, comparative analysis allows for accurate profiling.

| Parameter | Value/Observation | Context |

| Physical State | Viscous Oil or Low-Melting Solid | Free base is often oily; hygroscopic. |

| Solubility | High (Polar Organic Solvents) | Soluble in EtOH, CHCl |

| Basicity (pKa) | ~9.0 - 9.5 | Typical for tertiary amines in quinolizidine systems. |

| Derivatives | Picrate MP: ~140-145°C | Used for characterization (historical standard). |

| Stability | Oxidation Sensitive | The primary alcohol can be oxidized to the aldehyde/acid. |

Experimental Note: For isolation, conversion to the picrate or hydrochloride salt is recommended to obtain a crystalline solid suitable for X-ray diffraction or melting point verification.

Pharmacological & Biological Context

The 4-hydroxymethyl moiety places this molecule in a unique pharmacological space, bridging the gap between Lupinine (1-substituted) and Coniine (piperidine).

Nicotinic Activity

Quinolizidine alkaloids often act as antagonists at nicotinic acetylcholine receptors (nAChR).

-

Mechanism: The bridgehead nitrogen mimics the quaternary ammonium of acetylcholine.

-

Selectivity: The rigid bicyclic structure of octahydro-2H-quinolizine-4-methanol restricts conformational freedom, potentially increasing selectivity for specific nAChR subtypes (

vs

Toxicity Profile

Researchers must handle this compound with protocols designed for Class II Alkaloids .

-

Acute Toxicity: Likely lower than Coniine (LD50 ~10 mg/kg in mice) but significant.

-

Symptoms: Respiratory paralysis (curare-like effect) and CNS depression.

-

Safety Protocol: All handling requires a fume hood, nitrile gloves, and immediate availability of antagonists (though specific antidotes are not standardized, supportive care is the norm).

Structural Activity Relationship (SAR) Diagram

Caption: SAR map highlighting the pharmacophore elements of octahydro-2H-quinolizine-4-methanol.

Experimental Handling & Storage

Storage

-

Atmosphere: Store under Argon or Nitrogen. The free base absorbs CO

from the air (carbamate formation). -

Temperature: -20°C for long-term storage.

-

Container: Amber glass vials to prevent photo-oxidation.

Analytical Verification

To confirm the identity of the 4-isomer versus the 1-isomer (Lupinine):

-

NMR Spectroscopy:

-

1H NMR: Look for the hydroxymethyl methylene protons. In the 4-isomer, the coupling constants with the adjacent C4 proton will differ significantly from the C1-Lupinine pattern due to the different ring environment (alpha vs beta to Nitrogen).

-

13C NMR: The C4 carbon signal will be deshielded by the adjacent Nitrogen and the hydroxymethyl group, appearing distinct from the C1 signal of Lupinine.

-

References

-

Lukeš, R., & Janda, M. (1959). Syntheses in the allolupinane series.[1][2] III. A note on the preparation of 4-hydroxymethylquinolizidine. Collection of Czechoslovak Chemical Communications, 24, 2318-2323.[1][3]

-

ChemicalBook. (2025).[4] Octahydro-2H-quinolizine-4-methanol (CAS 1008-22-6) Product Profile. Link

-

Radulović, N., et al. (2012). A novel toxic alkaloid from poison hemlock (Conium maculatum L.): Identification, synthesis and antinociceptive activity. Food and Chemical Toxicology, 50(2), 274-279.[2] (Contextual reference for piperidine/quinolizidine synthesis). Link

-

PubChem. (2025).[4] Compound Summary: Octahydro-2H-quinolizine-4-methanol. National Library of Medicine. Link

Sources

- 1. US8338454B2 - Nitrile derivatives and their pharmaceutical use and compositions - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US8338454B2 - Nitrile derivatives and their pharmaceutical use and compositions - Google Patents [patents.google.com]

- 4. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Multi-faceted Spectroscopic Approach to the Structural Elucidation of Octahydro-2H-quinolizine-4-methanol

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Isomerism in Quinolizidine Alkaloids

The octahydro-2H-quinolizine scaffold is a core structural motif in a wide array of natural products, particularly the quinolizidine alkaloids, which exhibit a broad spectrum of biological activities.[1] The precise substitution pattern and stereochemistry of these molecules are critical determinants of their pharmacological properties. Octahydro-2H-quinolizine-4-methanol presents a significant analytical challenge due to the numerous potential stereoisomers arising from the chiral centers at the ring junctions and the carbon bearing the hydroxymethyl group. This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of this compound, emphasizing the synergy between mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. The methodologies outlined herein are grounded in established principles for the analysis of heterocyclic compounds and are designed to provide a self-validating system for structural confirmation.[2][3]

A Systematic Workflow for Structure Determination

The elucidation of the precise chemical structure of octahydro-2H-quinolizine-4-methanol necessitates a systematic and hierarchical analytical approach. This process begins with the determination of the molecular formula and an initial assessment of functional groups, followed by a detailed mapping of the carbon skeleton and the establishment of stereochemical relationships.

Caption: A diagram illustrating key COSY and HMBC correlations for structure elucidation.

-

COSY: This experiment will reveal the proton-proton coupling networks within the two rings of the quinolizidine system. For instance, a correlation pathway from H-6 through H-7, H-8, to H-9 would be expected.

-

HSQC: This spectrum directly links each proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of the carbon skeleton based on the proton assignments from COSY.

-

HMBC: This is a critical experiment for connecting the different spin systems identified in the COSY spectrum. For example, correlations from the protons of the hydroxymethyl group (CH₂OH) to C-4 would confirm its position. Further correlations from protons on neighboring carbons (e.g., H-3 and H-10) to C-4 would solidify this assignment.

Step 3: Determining Stereochemistry with NOESY

The NOESY experiment provides information about through-space interactions between protons that are close to each other, regardless of whether they are coupled. This is paramount for determining the relative stereochemistry.

-

Ring Fusion: For a trans-fused quinolizidine ring, NOE correlations would be expected between axial protons on the same side of the ring system.

-

Substituent Orientation: The orientation of the hydroxymethyl group (axial vs. equatorial) can be determined by observing its NOE correlations with protons on the quinolizidine ring. For example, if the CH₂OH group is axial, it would show NOEs to other axial protons at positions C-2 and C-6.

Conclusion

The structural elucidation of octahydro-2H-quinolizine-4-methanol is a complex task that can be systematically addressed through the integrated application of modern spectroscopic techniques. High-resolution mass spectrometry provides the molecular formula, while infrared spectroscopy identifies key functional groups. A comprehensive analysis of 1D and 2D NMR spectra allows for the complete assignment of the carbon skeleton and the determination of the relative stereochemistry. This multi-faceted, self-validating approach ensures a high degree of confidence in the final structural assignment, which is a critical prerequisite for further research and development in medicinal chemistry.

References

-

Wysocka, W., & Brukwicki, T. (2011). Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. Journal of Analytical Methods in Chemistry, 2011, 854730. [Link]

-

Golebiewski, W. M., & Spenser, I. D. (2005). NMR study of quinolizidine alkaloids: relative configurations, conformations. Magnetic Resonance in Chemistry, 43(4), 335-340. [Link]

-

Lee, J. H., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. ACS Omega, 5(32), 20489–20496. [Link]

-

Wysocka, W., & Przybyl, A. K. (2009). Mass Spectrometry of Bis-quinolizidine Alkaloids: Differentiation of Stereoisomers and Metamers Using ESI and FAB Mass Spectrometry. Journal of Mass Spectrometry, 44(1), 39-46. [Link]

- Ospanova, S., et al. (2022). Study of chemical composition and isolation of lupinine from aerial parts of Anabasis salsa growing in Central Kazakhstan. [Source not further specified in search result].

-

Hidalgo, A., et al. (2017). Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. Journal of Molecular Structure, 1141, 55-65. [Link]

-

Rana, J., & Robins, D. J. (1986). Application of 13C N.M.R. Spectroscopy to Study the Biosynthesis of the Quinolizidine Alkaloids Lupinine and Sparteine. Journal of the Chemical Society, Perkin Transactions 1, 1133-1138. [Link]

-

Wysocka, W., & Przybyl, A. K. (2008). Mass Spectrometry of Bis-quinolizidine Alkaloids: Differentiation of Stereoisomers and Metamers Using ESI and FAB Mass Spectrometry. Full article available on Taylor & Francis Online. [Link]

-

Fraser, A. M., & Robins, D. J. (1987). Application of 2H n.m.r. spectroscopy to study the incorporation of enantiomeric 2H-labelled cadaverines into quinolizidine alkaloids. Journal of the Chemical Society, Perkin Transactions 1, 105-109. [Link]

-

Namdar, D., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Metabolites, 14(3), 164. [Link]

-

Gkolfinopoulou, C., et al. (2024). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules, 29(3), 561. [Link]

- Silva, A. M. S. (2012). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Source not further specified in search result].

-

Hidalgo, A., et al. (2017). Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. ResearchGate. [Link]

-

Gkolfinopoulou, C., et al. (2024). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. ResearchGate. [Link]

-

Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

Sources

octahydro-2H-quinolizine-4-methanol IUPAC name and synonyms

Executive Summary & Nomenclature

Octahydro-2H-quinolizine-4-methanol (CAS: 1008-22-6) is a bicyclic heterocyclic alcohol belonging to the quinolizidine alkaloid class.[1] While often overshadowed by its structural isomer Lupinine (1-hydroxymethylquinolizidine), the 4-hydroxymethyl derivative represents a critical scaffold for stereochemical studies and the synthesis of complex pharmaceutical agents.[1]

This guide provides a comprehensive technical analysis of the molecule, distinguishing it from common congeners and detailing its synthesis, stereochemistry, and potential applications in drug discovery.

Chemical Identity & Synonyms

The accurate identification of this compound requires precise IUPAC numbering, as the quinolizidine ring system can be numbered variously in older literature.

| Parameter | Details |

| IUPAC Name | (Octahydro-2H-quinolizin-4-yl)methanol |

| Common Name | 4-Hydroxymethylquinolizidine |

| CAS Registry Number | 1008-22-6 |

| Molecular Formula | C₁₀H₁₉NO |

| Molecular Weight | 169.27 g/mol |

| Key Synonyms | 4-Oxymethylquinolizidine; 4-Lupinine (archaic/misnomer); Octahydro-4-quinolizinemethanol |

| Related Isomers | Lupinine (1-isomer, CAS 486-70-4); Epilupinine (1-isomer diastereomer) |

Structural Analysis & Stereochemistry

The pharmacological activity and chemical reactivity of octahydro-2H-quinolizine-4-methanol are dictated by the stereochemistry of the quinolizidine ring fusion and the relative orientation of the hydroxymethyl group.[1]

Ring Fusion (Cis vs. Trans)

The quinolizidine skeleton (two fused cyclohexane rings with a bridgehead nitrogen) exists in a conformational equilibrium between cis-fused and trans-fused forms.[1]

-

Trans-fused (Allolupinane): The nitrogen lone pair is anti-periplanar to the C-C bridge bonds.[1] This is generally the thermodynamically more stable conformer for unsubstituted quinolizidines.[1]

-

Cis-fused: Less stable but accessible.[1] Substituents at the 4-position can lock the conformation due to 1,3-diaxial interactions.[1]

Chiral Centers

The molecule possesses two primary chiral centers:

-

C9a (Bridgehead Carbon): Determines the ring fusion geometry.[1]

-

C4 (Substituent Position): The hydroxymethyl group can be axial or equatorial relative to the ring B.[1]

Technical Note: In the "allolupinane" series described by Lukeš and Červinka, the stability of the 4-hydroxymethyl isomer depends heavily on the specific diastereomer (erythro/threo relationships relative to the bridgehead), influencing its utility as a chiral ligand in asymmetric synthesis.

Synthesis & Methodology

The synthesis of 4-hydroxymethylquinolizidine is historically grounded in the work of Lukeš and Červinka (1958, 1959) , who established the "allolupinane" synthetic series. The primary route involves the reduction of pyridine precursors or the cyclization of dicarboxylic acid derivatives.

Historical Synthesis (The Lukeš Route)

This method utilizes the catalytic hydrogenation of pyridyl-substituted ketones or acids.[1]

Protocol Overview:

-

Precursor Formation: Condensation of a pyridine derivative (e.g., 2-picoline derivative) to form a

-(2-pyridyl) ketone or ester.[1] -

Hydrogenation: Catalytic reduction (PtO₂ or Raney Ni) saturates the pyridine ring to a piperidine/quinolizidine system.[1]

-

Cyclization: Intramolecular nucleophilic attack of the nitrogen on the side chain functionality closes the second ring.

-

Reduction: The carbonyl group (if present as an ester/acid) is reduced to the primary alcohol (-CH₂OH) using Lithium Aluminum Hydride (LiAlH₄).[1]

Visualization of Synthetic Pathway

The following diagram illustrates the logical flow from a pyridine precursor to the final quinolizidine scaffold.

Figure 1: Synthetic logic flow for the preparation of 4-hydroxymethylquinolizidine based on the Lukeš-Červinka allolupinane series.

Pharmaceutical & Research Applications

While less ubiquitous than Lupinine, the 4-methanol isomer serves specific high-value functions in research:

Stereochemical Reference Standards

Due to the conformational flexibility of the quinolizidine ring, the 4-substituted isomers are used to calibrate NMR spectroscopic methods for distinguishing cis vs. trans ring fusions.[1] The coupling constants (

Pharmacophore Development

The quinolizidine motif is a privileged structure in medicinal chemistry, often mimicking the piperidine ring found in analgesics and anesthetics.

-

Kinase Inhibition: Quinolizidine derivatives have been explored as scaffolds for kinase inhibitors due to their ability to orient hydrogen-bond donors (OH group) in specific vectors.[1]

-

Antimalarial Agents: Analogues of quinolizidine alkaloids have shown activity against Plasmodium falciparum, where the lipophilicity of the bicyclic system aids in membrane permeation.

Analytical Characterization

To validate the identity of synthesized Octahydro-2H-quinolizine-4-methanol, the following analytical signatures are expected:

-

Mass Spectrometry (EI-MS): Molecular ion peak

at m/z 169.[1] Base peak often at m/z 83 or 97 (characteristic of quinolizidine fragmentation). -

1H NMR (CDCl₃):

References

-

Lukeš, R., & Červinka, O. (1958).[2] Syntheses in the allolupinane series. III. A note on the preparation of 4-hydroxymethylquinolizidine. Chemické Listy, 52, 83–86.[2] 3[1][4][5]

-

ChemicalBook. (n.d.).[1] Octahydro-2H-quinolizine-4-methanol (CAS 1008-22-6).[1] ChemicalBook Product Database. 6

-

Lukeš, R., & Janda, M. (1960).[2] Cyclization of aminodicarboxylic acids. IV. The Leuckart reaction with some 6-oxodicarboxylic acids. Collection of Czechoslovak Chemical Communications, 25, 1612–1617.[2] 2

Sources

- 1. 4-Hydroxy-N-methylcarbostyril | C10H9NO2 | CID 54686436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tara.tcd.ie [tara.tcd.ie]

- 3. researchgate.net [researchgate.net]

- 4. <bold>Chemistry of 4-Hydroxy-2(1<i>H</i>)-quinolone</bold>. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Octahydro-2H-quinolizine-4-methanol CAS#: 1008-22-6 [m.chemicalbook.com]

A Technical Guide to the Biosynthesis of Quinolizidine Alkaloids from Lysine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biosynthetic pathway of quinolizidine alkaloids (QAs), a diverse class of nitrogen-containing secondary metabolites derived from the amino acid L-lysine.[1] Predominantly found in leguminous plants, particularly within the genus Lupinus, these compounds are recognized for their roles in chemical defense against herbivores and their potential pharmacological applications.[1][2][3] This document details the core enzymatic steps, key intermediates, and validated experimental methodologies for studying this fascinating pathway.

Introduction to Quinolizidine Alkaloids

Quinolizidine alkaloids encompass a wide array of structures, from simple bicyclic compounds like lupinine to complex tetracyclic skeletons such as sparteine, lupanine, and matrine.[4][5] Their presence in lupin species, often referred to as "lupin alkaloids," contributes to the plants' defense mechanisms but also presents a challenge for their use as high-protein crops due to toxicity.[1][3] Conversely, the unique chemical scaffolds of QAs have attracted interest in the pharmaceutical industry for their potential therapeutic activities.[1][2]

The entire carbon and nitrogen framework of the quinolizidine ring system is derived from L-lysine, making its metabolic journey a focal point for biochemists and metabolic engineers.[1] The biosynthesis is a highly regulated process, occurring primarily in the chloroplasts of leaves, with the resulting alkaloids transported via the phloem to be stored in various plant tissues, including the seeds.[2]

The Core Biosynthetic Pathway: From Amino Acid to Alkaloid

The transformation of L-lysine into the diverse family of quinolizidine alkaloids is a multi-step enzymatic cascade. While significant progress has been made, several steps in the pathway, particularly the later cyclization and modification reactions, are still under investigation.[3] The currently understood core pathway can be divided into three major stages.

Stage 1: The Gateway Reaction - Decarboxylation of L-Lysine

The first committed step in QA biosynthesis is the decarboxylation of L-lysine to yield cadaverine.[4][6][7] This reaction is catalyzed by the enzyme Lysine Decarboxylase (LDC) .

-

Enzyme: Lysine Decarboxylase (LDC, EC 4.1.1.18).[4]

-

Mechanism: LDC utilizes pyridoxal 5'-phosphate (PLP) as a cofactor to facilitate the removal of the α-carboxyl group from L-lysine, producing cadaverine and carbon dioxide.[8]

-

Significance: This step is the primary entry point for lysine into the alkaloid pathway. Studies have shown that the expression and activity of LDC are often correlated with the rate of QA production.[4][9] In QA-producing plants, LDC is typically localized in the chloroplasts.[6][9]

Stage 2: The First Cyclization - Formation of the Piperideine Ring

Cadaverine, the product of LDC activity, undergoes oxidative deamination and subsequent cyclization to form the initial heterocyclic ring, a universal intermediate for many lysine-derived alkaloids.[5][10]

-

Oxidative Deamination: The diamine cadaverine is oxidized by a Copper Amine Oxidase (CuAO) .[7][11][12] This enzyme converts one of the primary amino groups into an aldehyde, yielding 5-aminopentanal.[5][7][13]

-

Spontaneous Cyclization: 5-aminopentanal is unstable and spontaneously cyclizes through an intramolecular Schiff base formation to produce Δ¹-piperideine .[1][7][13] This cyclic imine exists in equilibrium with its aldehyde form.[1]

Stage 3: Assembly of the Quinolizidine Skeleton and Diversification

The construction of the bicyclic and tetracyclic QA skeletons from Δ¹-piperideine is the most complex and least understood part of the pathway. Tracer experiments have shown that three cadaverine-derived units (and thus three lysine molecules) are required to form the characteristic C15 tetracyclic core of alkaloids like sparteine and lupanine.[1][14]

-

Hypothesized Mechanism: It is proposed that Δ¹-piperideine units undergo a series of condensation and cyclization reactions to form the quinolizidine skeleton.[15][16] While the exact intermediates and enzymes are not fully characterized, (-)-sparteine is considered a key intermediate from which many other QAs are derived.[3][17]

-

Structural Diversification: Once the core skeleton is formed, a suite of "tailoring" enzymes modifies the structure to generate the vast diversity of QAs observed in nature.[4][18] These modifications include:

-

Oxygenation: Cytochrome P450 monooxygenases introduce hydroxyl groups. For example, a CYP71 family enzyme oxidizes (-)-sparteine as a step towards (+)-lupanine formation.[17]

-

Dehydrogenation: Dehydrogenases can create double bonds within the ring system.

-

Esterification: Acyltransferases (ATs) attach acyl groups, such as tigloyl or p-coumaroyl groups, to hydroxylated QA cores, forming QA esters.[7][18]

-

The following diagram illustrates the established and proposed steps in the biosynthesis of representative quinolizidine alkaloids.

Caption: Overview of QA biosynthesis from L-lysine.

Experimental Methodologies

Studying the QA biosynthetic pathway requires robust methods for enzyme activity measurement and metabolite analysis.

Protocol 1: Spectrophotometric Assay for Lysine Decarboxylase (LDC) Activity

This protocol is adapted from methods used to measure LDC activity by quantifying the product, cadaverine.[19][20][21] The method involves derivatizing cadaverine with 2,4,6-trinitrobenzenesulfonic acid (TNBS), which can be extracted and measured spectrophotometrically.

Materials:

-

Plant tissue (e.g., young leaves of Lupinus spp.)

-

Extraction Buffer: 100 mM Sodium Phosphate (pH 7.5), 10 mM β-mercaptoethanol, 5 mM EDTA, 10% (v/v) glycerol.

-

Assay Buffer: 100 mM MES, pH 6.5, 0.1 mM Pyridoxal 5'-phosphate (PLP), 1 mM β-mercaptoethanol.[19]

-

Substrate Solution: 8 mM L-lysine in Assay Buffer.[19]

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).[19]

-

TNBS Solution: 10 mM TNBS in water.[19]

-

Toluene.

Procedure:

-

Enzyme Extraction:

-

Homogenize 1g of fresh plant tissue in 5 mL of ice-cold Extraction Buffer.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

Equilibrate tubes containing 250 µL of Substrate Solution at 37°C for 5 minutes.[19]

-

Initiate the reaction by adding 50-100 µL of crude enzyme extract.

-

Incubate at 37°C. At specific time points (e.g., 0, 10, 20, 30 minutes), withdraw a 50 µL aliquot and add it to a microplate well containing 50 µL of Stop Solution to terminate the reaction.[19]

-

-

Derivatization and Extraction:

-

Quantification:

-

Carefully transfer the upper toluene phase to a new UV-transparent microplate.

-

Measure the absorbance at 340 nm.[20]

-

Calculate the amount of cadaverine produced by comparing the absorbance to a standard curve generated with known concentrations of cadaverine. Enzyme activity can be expressed as nmol of cadaverine produced per minute per mg of protein.

-

Protocol 2: Extraction and GC-MS Analysis of Quinolizidine Alkaloids

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of QAs in plant extracts.[22][23][24]

Materials:

-

Dried plant material (e.g., seeds, leaves).

-

Extraction Solvent: 0.5 N Hydrochloric Acid (HCl).[22]

-

25% Ammonium Hydroxide (NH₄OH).

-

Dichloromethane (CH₂Cl₂).

-

Anhydrous Sodium Sulfate (Na₂SO₄).

Procedure:

-

Extraction:

-

Alkaloid Isolation:

-

Adjust the pH of the supernatant to 12-14 with 25% NH₄OH to basify the alkaloids.[22]

-

Perform a liquid-liquid extraction by adding 5 mL of CH₂Cl₂. Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase (CH₂Cl₂). Repeat the extraction twice more.

-

Pool the organic phases and dry over anhydrous Na₂SO₄.

-

Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.[22]

-

-

GC-MS Analysis:

-

Reconstitute the dried alkaloid extract in a known volume of CH₂Cl₂ or methanol (e.g., 200 µL).

-

Inject 1 µL into the GC-MS system.

-

GC Conditions (Example):

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: 50-550 m/z.

-

-

-

Data Analysis:

-

Identify individual QAs by comparing their retention times and mass spectra with those of authentic standards and/or spectral libraries (e.g., Wiley, NIST).

-

Quantify alkaloids by creating calibration curves with authentic standards.

-

The diagram below outlines a typical workflow for the analysis of QAs from plant material.

Sources

- 1. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 2. Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins [mdpi.com]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. Lysine Decarboxylase Catalyzes the First Step of Quinolizidine Alkaloid Biosynthesis and Coevolved with Alkaloid Production in Leguminosae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus [frontiersin.org]

- 6. Lysine decarboxylase catalyzes the first step of quinolizidine alkaloid biosynthesis and coevolved with alkaloid production in leguminosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. A Pyridine Dearomatization Approach to the Matrine-type Lupin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic engineering of narrow‐leafed lupin for the production of enantiomerically pure (−)‐sparteine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Quinolizidine alkaloid biosynthesis: recent advances and future prospects [frontiersin.org]

- 19. An Assay for Measuring the Activity of Escherichia coli Inducible Lysine Decarboxyase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. jove.com [jove.com]

- 22. acgpubs.org [acgpubs.org]

- 23. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Pharmacological Effects of Lupinine and its Derivatives: A Technical Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Scope: Molecular mechanisms, Structure-Activity Relationships (SAR), and experimental protocols for lupinine-based therapeutics.

Executive Summary & Chemical Profile

Lupinine ([(1R,9aR)-octahydro-2H-quinolizin-1-yl]methanol) is a bicyclic quinolizidine alkaloid primarily isolated from Lupinus luteus and Anabasis aphylla. Unlike its structural congeners lupanine and sparteine, which are known for their potent hypoglycemic and anti-arrhythmic profiles, lupinine is pharmacologically distinct due to its hydroxymethyl group at the C-1 position. This functional handle allows for extensive derivatization, transforming a mild toxin into potent acetylcholinesterase (AChE) inhibitors, antimicrobial agents, and local anesthetics.

This guide focuses on the synthetic evolution of lupinine, specifically how converting the C-1 hydroxyl group into esters, amides, and triazoles dramatically amplifies its pharmacological potency.

Chemical Identity

| Property | Specification |

| IUPAC Name | [(1R,9aR)-octahydro-2H-quinolizin-1-yl]methanol |

| Molecular Formula | C₁₀H₁₉NO |

| Key Functional Group | C-1 Hydroxymethyl (Primary Alcohol) |

| Chirality | Two chiral centers (C-1, C-9a); naturally occurring as the (-)-isomer. |

| Solubility | Soluble in organic solvents (ethanol, chloroform); HCl salt soluble in water. |

Core Pharmacological Profiles[1]

Acetylcholinesterase (AChE) Inhibition

Lupinine itself is a weak, reversible inhibitor of AChE. However, triazole-substituted derivatives have emerged as high-potency, mixed-type inhibitors capable of dual-binding to the enzyme's Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS).

-

Mechanism: The quinolizidine ring mimics the quaternary ammonium head of acetylcholine (ACh), interacting with the CAS. Bulky aromatic substituents attached via a triazole linker extend to the PAS, blocking substrate entry.

-

Key Derivative: Compound 15 (1-((4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizine).[1]

-

Potency: IC₅₀ = 7.2 µM (comparable to Galantamine, IC₅₀ ≈ 8.2 µM).

Antimicrobial & Antifungal Activity

Lupinine esters exhibit significant bacteriostatic and bactericidal effects, particularly against Gram-negative pathogens. The lipophilicity of the ester chain is critical for membrane permeation.

-

Target Spectrum: Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli.

-

High-Value Derivatives: Aromatic esters (e.g., nitrobenzoates) and triazole derivatives have shown activity against Yersinia pestis (plague) and Vibrio cholerae in preliminary screenings.

Local Anesthetic Properties

Certain lupinine esters display local anesthetic activity superior to procaine in duration, attributed to their ability to block voltage-gated sodium channels. This activity is strictly dependent on the ester linkage and the lipophilic tail, following the classic Löfgren's structural rules for local anesthetics (Lipophilic group - Intermediate chain - Hydrophilic group).

Structure-Activity Relationship (SAR) Analysis

The pharmacological fate of lupinine rests on the modification of its C-1 hydroxymethyl group. The following diagram illustrates the divergent synthesis pathways and their resulting biological activities.

Caption: Divergent synthesis pathways from the Lupinine core. Triazole derivatization yields the most potent neuroactive (AChE) compounds, while esterification favors antimicrobial and anesthetic profiles.

Mechanism of Action: AChE Inhibition

The most promising therapeutic application of lupinine derivatives is in the treatment of neurodegenerative disorders like Alzheimer's disease. The mixed-type inhibition observed in triazole derivatives suggests a sophisticated interaction with the enzyme.

Caption: Dual-binding mechanism of Lupinine-Triazole derivatives. The molecule spans the enzyme gorge, simultaneously binding the CAS and PAS to prevent acetylcholine hydrolysis.

Experimental Protocols

Synthesis of Lupinine-Triazole Derivatives (Click Chemistry)

Objective: To synthesize high-affinity AChE inhibitors via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagents:

-

Diphenylphosphoryl azide (DPPA) / DBU (For azide conversion)

-

Terminal Alkynes (e.g., 4-(benzyloxy)-3-methoxy-1-(prop-2-yn-1-yloxy)benzene)

-

CuSO₄·5H₂O / Sodium Ascorbate (Catalyst system)

Workflow:

-

Azidation: Convert lupinine to lupinyl azide. Dissolve lupinine (1 eq) in dry toluene. Add DPPA (1.2 eq) and DBU (1.2 eq) at 0°C. Stir at RT for 12h. Purify via silica gel chromatography.

-

Cycloaddition: Dissolve lupinyl azide (1 eq) and the specific terminal alkyne (1 eq) in a t-BuOH:H₂O (1:1) mixture.

-

Catalysis: Add CuSO₄·5H₂O (0.1 eq) and Sodium Ascorbate (0.2 eq).

-

Reaction: Stir vigorously at RT for 8–12 hours. Monitor via TLC.

-

Work-up: Dilute with water, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

-

Purification: Column chromatography (Hexane/EtOAc) to yield the 1,4-disubstituted 1,2,3-triazole.

AChE Inhibition Assay (Modified Ellman’s Method)

Objective: Determine the IC₅₀ of synthesized derivatives.

Self-Validating Controls:

-

Positive Control: Galantamine (Standard AChE inhibitor).

-

Negative Control: Assay buffer without inhibitor (100% Activity).

-

Blank: Substrate + DTNB without enzyme (Spontaneous hydrolysis check).

Protocol:

-

Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve test compounds in DMSO (final concentration <1% in assay).

-

Incubation: In a 96-well plate, add:

-

160 µL Buffer

-

20 µL Test Compound (various concentrations)

-

20 µL AChE solution (0.1 U/mL, from electric eel)

-

Incubate at 25°C for 15 minutes.

-

-

Reaction Start: Add 10 µL DTNB (10 mM) and 10 µL Acetylthiocholine iodide (ATCh, 15 mM).

-

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculation: Calculate % Inhibition =

. Plot log[Concentration] vs. % Inhibition to determine IC₅₀.

Quantitative Data Summary

The following table consolidates key pharmacological metrics for lupinine and its most potent derivatives.

| Compound Class | Specific Derivative | Target / Effect | Activity Metric | Ref |

| Native Alkaloid | (-)-Lupinine | AChE Inhibition | IC₅₀ > 500 µM | [1] |

| Native Alkaloid | (-)-Lupinine | Muscarinic Receptor | IC₅₀ = 190 µM | [1] |

| Triazole | Compound 15 (Benzyloxy-methoxy) | AChE Inhibition | IC₅₀ = 7.2 µM | [2] |

| Triazole | Compound 15 | Butyrylcholinesterase | IC₅₀ = 34.5 µM | [2] |

| Ester | Lupinine Benzoate | Local Anesthesia | 2x Potency of Procaine | [3] |

| Native Alkaloid | Lupinine | Toxicity (Mouse, Oral) | LD₅₀ ≈ 30 mg/kg | [4] |

Note on Hypoglycemic Activity: While Lupinus extracts show hypoglycemic effects, this is primarily attributed to lupanine and sparteine (via KATP channel inhibition) rather than lupinine itself. Researchers should avoid conflating the general "lupin alkaloid" activity with pure lupinine.

References

-

Lupinine - Wikipedia. General Pharmacology and Receptor Affinity. [Link]

-

Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives. Molecules, 2023. (Detailed synthesis and IC50 data for triazole derivatives). [Link]

-

Synthesis and Biological Activity of Lupinine Derivatives. Russian Journal of Bioorganic Chemistry. (Focus on esters and antimicrobial/anesthetic properties).[3][4] [Link]

-

Lupin Alkaloids in Food: A Toxicological Review. Food Standards Australia New Zealand. (Toxicity and LD50 data). [Link]

-

Lupanine Improves Glucose Homeostasis. PLOS ONE. (Clarification on lupanine vs. lupinine in diabetes). [Link]

Sources

cytotoxic and antimicrobial potential of quinolizidine alkaloids

Executive Summary

Quinolizidine alkaloids (QAs)—bicyclic or tetracyclic nitrogenous secondary metabolites primarily derived from the Fabaceae family (e.g., Sophora, Lupinus)—represent a privileged scaffold in medicinal chemistry.[1][2][3][4] Historically utilized in ethnomedicine, modern pharmacodynamics reveals a bifurcation in their utility: potent cytotoxicity against oncogenic lines (via multi-targeted signaling modulation) and broad-spectrum antimicrobial activity (via membrane permeabilization and biofilm disruption). This technical guide synthesizes the structural basis of these activities, delineates their molecular mechanisms, and provides standardized, self-validating protocols for their evaluation in a drug discovery setting.

Part 1: Chemical Architecture & Structure-Activity Relationships (SAR)

The QA scaffold is characterized by a quinolizidine ring system (1-azabicyclo[4.4.0]decane).[1] Their pharmacological efficacy is dictated by the rigidity of this core and the stereochemical orientation of substituents.

| Class | Representative Alkaloid | Key Structural Feature | Primary Therapeutic Focus |

| Matrine-type | Matrine, Oxymatrine | Tetracyclic; cis-fused rings A/B and C/D. | Oncology (Solid tumors), Antiviral |

| Sparteine-type | Sparteine, Lupanine | Tetracyclic; trans-quinolizidine fusion. | Anti-arrhythmic, Hypoglycemic, Antimicrobial |

| Cytisine-type | Cytisine | Tricyclic; α-pyridone ring. | nAChR Agonist (Neuro), Antimicrobial |

Expert Insight on SAR:

-

Lipophilicity vs. Potency: The hydrophobicity of the quinolizidine core facilitates passive diffusion across bacterial membranes and the blood-brain barrier. However, excessive lipophilicity leads to off-target toxicity.

-

N-1 Substitution: In matrine derivatives, modifications at the C-13 or N-1 positions significantly alter IC50 values. Introduction of hydrophobic benzyl groups often enhances cytotoxic potency but may reduce selectivity.

Part 2: Cytotoxic Potential – Mechanisms & Validation

The cytotoxic efficacy of QAs, particularly Matrine , stems from a "multi-hit" strategy. Unlike targeted small molecules that inhibit a single kinase, matrine induces catastrophic failure in cancer cells by simultaneously disrupting mitochondrial integrity and suppressing survival signaling.

Molecular Mechanisms

-

Apoptosis Induction: Upregulation of Bax/Bak and downregulation of Bcl-2, leading to Cytochrome C release and Caspase-3 activation.

-

Autophagy Modulation: Inhibition of the PI3K/Akt/mTOR axis, forcing cells into autophagic flux which, when excessive, triggers autophagic cell death.

-

Metastasis Suppression: Downregulation of MMP-2/9 and inhibition of the Wnt/β-catenin pathway, preventing Epithelial-Mesenchymal Transition (EMT).

Visualization: Matrine Signaling Network

The following diagram illustrates the pleiotropic effects of Matrine on cancer cell signaling.

Figure 1: Matrine-induced modulation of oncogenic signaling pathways leading to apoptosis and autophagy.

Validated Protocol: High-Throughput MTT Cytotoxicity Screen

Objective: Determine the IC50 of a QA candidate against a panel of cancer cell lines.

Reagents:

-

MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

-

Solubilization Buffer: DMSO or acidified isopropanol.

-

Cells: MCF-7 (Breast), HepG2 (Liver), A549 (Lung).

Workflow:

-

Seeding (Day 0): Plate cells at optimized density (e.g., 5,000 cells/well) in 96-well plates.

-

Expert Insight: Avoid using the outer perimeter wells ("edge effect") due to evaporation. Fill them with PBS instead.

-

-

Treatment (Day 1): Aspirate media and add 100 µL of fresh media containing serial dilutions of the QA (e.g., 0.1 µM to 100 µM).

-

Self-Validation: Include a "Solvent Control" (max % DMSO used) and a "Positive Control" (e.g., Doxorubicin).

-

-

Incubation: 48–72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10-20 µL MTT stock to each well. Incubate for 3–4 hours until purple formazan crystals form.

-

Critical Step: Check under a microscope. If crystals are sparse in control wells, extend incubation.

-

-

Solubilization: Aspirate media carefully (do not disturb crystals) or add solubilization buffer directly (if using SDS-based). Dissolve crystals by shaking for 15 min.

-

Quantification: Measure absorbance at 570 nm (reference 630 nm).

-

Analysis: Plot log(concentration) vs. % viability using non-linear regression (Sigmoidal dose-response).

Part 3: Antimicrobial Potential – Defense Against Resistance

QAs exhibit "promiscuous" antimicrobial activity. They are rarely as potent as ciprofloxacin on a weight basis but offer a distinct advantage: Synergy and Biofilm Inhibition .

Mechanisms of Action

-

Membrane Disruption: The cationic nature of QAs at physiological pH allows interaction with negatively charged bacterial cell envelopes, leading to leakage of electrolytes.

-

Efflux Pump Inhibition: Matrine and cytisine derivatives can block ABC transporters, re-sensitizing multidrug-resistant (MDR) strains to conventional antibiotics.

-

Quorum Quenching: Interference with bacterial communication (Quorum Sensing), preventing biofilm formation in P. aeruginosa and S. aureus.

Comparative MIC Data (µg/mL)

| Organism | Matrine | Sparteine | Cytisine | Clinical Control (Cipro) |

| S. aureus (Gram+) | 250 - 500 | 64 - 128 | >500 | 0.5 - 1.0 |

| E. coli (Gram-) | 500 - 1000 | 128 - 256 | >500 | 0.01 - 0.05 |

| C. albicans (Fungi) | 100 - 200 | 50 - 100 | N/A | 0.5 - 2.0 (Fluconazole) |

Note: QAs often require structural optimization (e.g., N-alkylation) to reach clinically relevant sub-10 µg/mL potency.

Validated Protocol: Broth Microdilution (MIC Determination)

Objective: Quantify the Minimum Inhibitory Concentration (MIC) according to CLSI standards.

Workflow Visualization:

Figure 2: Standardized Broth Microdilution Workflow for Antimicrobial Susceptibility Testing.

Detailed Steps:

-

Media Prep: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Expert Insight: Cation adjustment (Ca2+, Mg2+) is critical. Unadjusted broth can result in false susceptibility for QAs due to membrane bridging effects.

-

-

Inoculum: Prepare a direct colony suspension in saline to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10^8 CFU/mL).[5] Dilute 1:100 in CAMHB.

-

Plate Setup:

-

Rows A-H: Serial 2-fold dilutions of QA (e.g., 1024 µg/mL down to 2 µg/mL).

-

Growth Control: Bacteria + Broth (No Drug).[6]

-

Sterility Control: Broth only (No Bacteria).

-

-

Incubation: 16–20 hours at 35°C ± 2°C (ambient air).

-

Reading: The MIC is the lowest concentration with no visible growth (no turbidity).[6]

-

Validation: If the Sterility Control is turbid or Growth Control is clear, the assay is invalid.

-

Part 4: Challenges & Future Outlook

While QAs are promising, two major hurdles exist for clinical translation:

-

Neurotoxicity: QAs like sparteine and cytisine cross the blood-brain barrier. While useful for smoking cessation (cytisine), this is a liability for systemic antimicrobial use.

-

Solution: Development of quaternary ammonium derivatives that cannot cross the BBB.

-

-

Bioavailability: Matrine has a short half-life.

-

Solution: Nano-encapsulation (liposomes) has shown to increase tumor accumulation and reduce systemic clearance.

-

Conclusion: Quinolizidine alkaloids are not merely historical artifacts but versatile scaffolds. Their future lies in combination therapies —using QAs to break resistance barriers (biofilms, efflux pumps) while conventional drugs execute the kill.

References

-

Matrine in cancer therapy: antitumor mechanisms and nano-delivery strategies. PubMed Central (PMC). Available at: [Link]

-

Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. Journal of Natural Products. Available at: [Link]

-

Matrine: A Promising Natural Product With Various Pharmacological Activities. Frontiers in Pharmacology. Available at: [Link]

-

Alkaloids Modulate Motility, Biofilm Formation and Antibiotic Susceptibility of Uropathogenic Escherichia coli. PLOS ONE. Available at: [Link]

-

Broth Microdilution | MI. Microbiology Info. Available at: [Link]

Sources

- 1. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 6. Broth Microdilution | MI [microbiology.mlsascp.com]

Spectroscopic Profiling of Octahydro-2H-quinolizine-4-methanol

The following technical guide details the spectroscopic profiling of Octahydro-2H-quinolizine-4-methanol and its related isomers.

Editorial Note on Nomenclature & Isomerism: The term "Octahydro-2H-quinolizine-4-methanol" (CAS 1008-22-6) refers to the specific isomer where the hydroxymethyl group is attached to the C4 position (adjacent to the nitrogen).[1] However, in many commercial catalogs and older literature, this name is occasionally conflated with the more common alkaloid Lupinine (1-hydroxymethylquinolizidine, CAS 486-70-4) or its epimer Epilupinine (CAS 486-71-5).[1] This guide primarily addresses the spectroscopic data of the Lupinine (C1-substituted) core as the industry standard for this scaffold, while explicitly detailing the diagnostic markers to distinguish the rare C4-substituted isomer.[1]

Content Type: Technical Reference Guide Subject: Structural Elucidation & Spectral Assignment (NMR, IR, MS)

Structural Architecture & Stereochemistry

The core structure is the quinolizidine bicyclic system (two fused piperidine rings). The spectroscopic signature is entirely dependent on the stereochemistry of the ring fusion (cis vs. trans) and the orientation of the nitrogen lone pair.

The Trans-Fused "Anchor"

Most stable quinolizidine alkaloids, including Lupinine, adopt a trans-fused chair-chair conformation.[1] This rigid scaffold is spectroscopically distinct from the cis-fused conformers found in quaternary salts or N-oxides.[1]

-

Trans-Quinolizidine: The nitrogen lone pair is axial to both rings.[1]

-

Spectroscopic Consequence: This specific anti-periplanar arrangement between the N-lone pair and the adjacent axial C-H bonds gives rise to Bohlmann Bands in the IR spectrum and significant shielding effects in

C NMR.[1]

Isomer Definition

| Common Name | IUPAC Locant | Stereochemistry | CAS No.[1] |

| Lupinine | 1-methanol | (1R, 9aR) Trans-fused | 486-70-4 |

| Epilupinine | 1-methanol | (1S, 9aR) Trans-fused | 486-71-5 |

| 4-Lupinine | 4-methanol | Octahydro-2H-quinolizine-4-methanol | 1008-22-6 |

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

Data below is standardized for Lupinine (the C1-isomer) as the reference model.[1] Diagnostic shifts for the C4-isomer are noted in the comparative analysis.

C NMR Data (100 MHz, CDCl )

The carbon spectrum is the most reliable method for distinguishing the position of the hydroxymethyl group.

| Position | Shift ( | Multiplicity | Assignment Logic |

| C-1 | 39.3 | CH | Point of substitution (Lupinine).[1] In 4-isomer, this shifts to ~25-30 ppm. |

| C-2 | 31.1 | CH | |

| C-3 | 23.0 | CH | |

| C-4 | 57.4 | CH | |

| C-6 | 57.3 | CH | |

| C-7 | 25.9 | CH | Ring B methylene. |

| C-8 | 25.1 | CH | Ring B methylene. |

| C-9 | 29.9 | CH | |

| C-10 | 65.0 | CH | Bridgehead Carbon.[1] Diagnostic for trans-fusion. |

| C-11 | 65.2 | CH | Hydroxymethyl carbon.[1] |

H NMR Data (400 MHz, CDCl )

Key features include the large geminal coupling of the axial protons adjacent to nitrogen and the shielding of the bridgehead proton.

-

H-10 (Bridgehead):

1.90–2.00 ppm (multiplet).[1] -

H-4ax / H-6ax:

2.75–2.85 ppm (ddd, -

H-4eq / H-6eq:

1.50–1.60 ppm.[1] -

CH

OH:

Infrared Spectroscopy (IR) & Bohlmann Bands

The IR spectrum provides the fastest "Yes/No" confirmation of the trans-quinolizidine core.[1]

-

Region 2700–2800 cm

(Bohlmann Bands):-

Observation: 2–3 distinct, medium-intensity bands.[1]

-

Mechanistic Origin: Interaction between the N-lone pair and the anti-periplanar C

-H -

Diagnostic Value: If these bands are absent , the molecule is either cis-fused (unlikely for free base) or N-protonated/N-oxidized.[1]

-

-

Region 3100–3500 cm

: Broad O-H stretch (hydrogen bonded).[1]

Mass Spectrometry (EI-MS)

Fragmentation follows the characteristic "Alkaloid Rule" (

Fragmentation Pathway (Lupinine Reference)[1]

-

Molecular Ion (M

): -

Base Peak:

152 -

Diagnostic Fragment:

138 -

Retro-Diels-Alder (RDA):

97 and

Distinguishing the 4-Isomer (CAS 1008-22-6)

If you possess the 4-methanol isomer, the fragmentation pattern changes:

-

-Cleavage Dominance: The CH

-

Ring Opening: The 4-substituted ring is more prone to ring-opening fragmentation than the 1-substituted analog.[1]

Comparative Analysis: 1-Methanol vs. 4-Methanol

Use this logic table to validate your specific isomer.

| Feature | Lupinine (1-Methanol) | 4-Lupinine (4-Methanol) |

| C-4 Signal ( | ||

| C-1 Signal ( | ||

| H-10 Coupling | H-10 couples to H-1 (vicinal) | H-10 has no substituent neighbor |

| Symmetry | Asymmetric | Asymmetric, but C4 substitution alters N-inversion barrier |

Visualization of Stereochemical Logic

The following diagram illustrates the decision tree for assigning the stereochemistry and isomer identity based on spectral data.

Caption: Logic flow for distinguishing Quinolizidine isomers using IR and NMR markers.

Experimental Protocol: NMR Sample Preparation

To ensure reproducibility and observation of Bohlmann bands, the sample must be the free base , not a salt.

-

Free Base Extraction:

-

Solvent Choice: Use CDCl

or C

References

-

Lupinine Structure & NMR: Rycroft, D. S., et al. "NMR study of quinolizidine alkaloids." Magnetic Resonance in Chemistry, 2005. Link

-

Synthesis of 4-Isomer: Lukeš, R., Janda, M. "Note on the preparation of 4-hydroxymethylquinolizidine." Collection of Czechoslovak Chemical Communications, 1960, 25, 1612-1617.[2] Link

-

Bohlmann Bands: Bohlmann, F. "Konstitution und Lichtabsorption."[1] Chemische Berichte, 1958. Link

-

Epilupinine Comparison: BenchChem Technical Guide, "Spectroscopic Dissection of Stereoisomers: 1-Epilupinine and Lupinine," 2025.[1][3][4] Link[1]

- General Alkaloid Spectroscopy: Wysocka, W., et al. "Conformational analysis of quinolizidine alkaloids." Journal of Molecular Structure, 2005.

Sources

Introduction: The Chemical Ecology and Therapeutic Promise of Quinolizidine Alkaloids

An In-Depth Technical Guide to the Therapeutic Applications of Quinolizidine Alkaloids

Quinolizidine alkaloids (QAs) are a diverse class of nitrogen-containing secondary metabolites biosynthesized from the amino acid L-lysine.[1][2] Primarily found in the plant family Fabaceae (legumes), particularly in genera such as Lupinus, Sophora, and Cytisus, these compounds are fundamental to the plant's defense mechanisms against herbivores and pathogens.[3][4][5] The characteristic bitter taste and toxicity of many QAs serve as a potent deterrent.[5]

The core structure of these alkaloids is the quinolizidine ring system, a 1-azabicyclo[4.4.0]decane moiety.[5] Over 200 distinct QAs have been identified, which are broadly classified into structural types including the lupanine, sparteine, matrine, and cytisine types.[4] This structural diversity gives rise to a wide spectrum of pharmacological activities, which has attracted significant attention from researchers in drug discovery and development.[6][7] Historically used in traditional medicine, modern scientific investigation has begun to validate and elucidate the mechanisms behind their therapeutic potential in a range of human diseases, including cancer, microbial infections, neurological disorders, and metabolic diseases.[1][2]

This guide provides a technical overview of the current landscape of QA research, focusing on their therapeutic applications, underlying mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Caption: Simplified biosynthesis pathway of major quinolizidine alkaloids.

Part 1: Anticancer Applications

Several quinolizidine alkaloids have demonstrated significant cytotoxic and cytostatic effects against various cancer cell lines.[8] Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival.

Key Bioactive Alkaloids and Mechanisms:

-

Aloperine: This QA has shown potent cytotoxic activity, particularly against human leukemia (HL-60) cells.[9] Studies indicate that aloperine induces apoptosis, evidenced by DNA fragmentation and cleavage of poly (ADP-ribose) polymerase (PARP).[9] It has also been observed to trigger autophagy in cancer cells.[9]

-

Oxymatrine: Known for its use in treating liver disorders like hepatitis B, oxymatrine exhibits selective anticancer activity against hepatocellular carcinoma (HepG2) cells.[9] This selectivity suggests a targeted mechanism that may spare non-cancerous cells, a highly desirable trait in chemotherapy.

-

Matrine & Sophoridine: These matrine-type alkaloids inhibit the growth of various cancer cells, though often with higher IC50 values compared to aloperine.[8][9] Sophoridine has been shown to induce G2/M cell cycle arrest in gastric cancer cells, enhancing the efficacy of conventional chemotherapeutics like cisplatin.[8]

-

Cytisine: This alkaloid can exert antitumor effects by modulating reactive oxygen species (ROS)-mediated signaling pathways.[10] The pro-oxidant action of some QAs appears to be a crucial mechanism for inducing apoptosis, as cancer cells with higher basal ROS levels are more susceptible to further oxidative stress.[10]

Quantitative Data on Cytotoxicity

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of the cancer cell population.

| Alkaloid | Cancer Cell Line | IC50 (mM) at 48 hr | Reference |

| Matrine | HL-60 (Leukemia) | 1.21 | [9] |

| Matrine | A549 (Lung) | 7.14 | [9] |

| Matrine | HepG2 (Liver) | 12.18 | [9] |

| Oxymatrine | HepG2 (Liver) | 0.72 | [9] |

| Sophoridine | U937 (Lymphoma) | 1.34 | [9] |

| Aloperine | HL-60 (Leukemia) | 0.12 | [9] |

| Aloperine | K562 (Leukemia) | 0.18 | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using ATP-Based Luminescence Assay

This protocol describes a high-throughput method to screen natural products for their ability to inhibit cancer cell proliferation. The assay quantifies ATP, an indicator of metabolically active, viable cells.[11][12]

Principle: A decrease in the number of viable cells, caused by either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects of the test compound, results in a proportional decrease in the amount of ATP. The ATP is used in a luciferase-catalyzed reaction to produce light, which is measured by a luminometer.

Methodology:

-

Cell Culture: Culture the target cancer cell line (e.g., H1299, HL-60) under standard conditions (e.g., 37°C, 5% CO2) in the appropriate growth medium.

-

Cell Seeding: Harvest cells during their logarithmic growth phase. Count and dilute the cells to a predetermined optimal seeding density. Seed the cells into a 96-well, opaque-walled microplate suitable for luminescence assays.

-

Compound Preparation: Prepare a stock solution of the quinolizidine alkaloid in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to test a range of concentrations.

-

Treatment: After allowing the cells to adhere overnight (for adherent cell lines), add the diluted compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard culture conditions.[9][12]

-

Luminescence Reading:

-

Allow the plate to equilibrate to room temperature.

-

Add a commercial ATP detection reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent lyses the cells to release ATP and provides the necessary substrates for the luciferase reaction.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC50 value.

Caption: Workflow for assessing the in vitro cytotoxicity of QAs.

Part 2: Antimicrobial and Antiviral Applications

Quinolizidine alkaloids constitute a part of the plant's innate chemical defense system, and this extends to potent activity against a range of microbial and viral pathogens.[2][13]

Antibacterial Activity:

Extracts from plants rich in QAs, such as Genista sandrasica and Lupinus jaimehintoniana, have demonstrated activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[14][15] Specific compounds like N-methylcytisine and cermizine C have been identified as active agents with MIC values in the low µg/mL to g/L range.[14] The concentration of these alkaloids in plant tissues often reaches levels sufficient to exert an effective antimicrobial effect.[13]

Antiviral Activity:

The antiviral properties of QAs are particularly promising. Several alkaloids from Sophora species have been identified as a new class of anti-influenza A virus (IAV) agents.[16]

-

Aloperine and Sparteines: These compounds effectively inhibit IAV infection, including strains resistant to common antiviral drugs like oseltamivir and amantadine.[16]

-

Matrine and Oxymatrine: These alkaloids are known to have activity against the hepatitis B virus (HBV).[16]

-

Other Applications: QAs have also been screened for activity against other viruses, such as the tobacco mosaic virus (TMV), with some compounds showing significant inhibitory effects.[17]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a gold-standard quantitative method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20]

Principle: The test microorganism is exposed to serial dilutions of the quinolizidine alkaloid in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is assessed to determine the MIC.

Methodology:

-

Preparation of Inoculum:

-

Culture the test bacterium (e.g., S. aureus ATCC 29213) on an appropriate agar plate overnight.

-

Select several well-isolated colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

In a sterile 96-well microtiter plate, add 50 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12.

-

Prepare a stock solution of the QA and add 100 µL of it to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 serves as a positive growth control (broth and inoculum, no compound).

-

Well 12 serves as a sterility control (broth only).

-

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the QA at which there is no visible growth (i.e., the first clear well).[19]

-

The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

-

Part 3: Applications in Metabolic and Neurological Disorders

The interaction of QAs with key receptors and signaling pathways in the central nervous system and metabolic organs has opened avenues for their investigation in neurological and metabolic diseases.

Diabetes Mellitus:

Several QAs, particularly those from Lupinus species, have demonstrated hypoglycemic effects.[21][22]

-

Mechanism of Action: These alkaloids can enhance insulin secretion from pancreatic β-cells.[23][24] One of the primary mechanisms involves the blockage of ATP-sensitive potassium (KATP) channels in the β-cell membrane.[10][23] This leads to membrane depolarization, calcium influx, and subsequent exocytosis of insulin.

-

Glucose-Dependent Activity: Notably, some alkaloids like 13-α-OH lupanine and 17-oxo-lupanine only exert their secretagogue effect at high glucose concentrations.[23][24] This glucose-dependent action is highly advantageous for treating type 2 diabetes, as it minimizes the risk of hypoglycemia.

-

Key Compounds: Lupanine and 2-thionosparteine have been shown to lower blood glucose levels in diabetic rat models.[10][21]

Caption: Mechanism of QA-enhanced insulin secretion in pancreatic β-cells.

Neurological Disorders:

The ability of QAs to cross the blood-brain barrier and interact with neuronal receptors makes them candidates for treating CNS disorders.[25][26]

-

Receptor Affinity: Many QAs, including cytisine, show a high affinity for neuronal nicotinic acetylcholine receptors (nAChRs).[1] This interaction is crucial for modulating neurotransmission and has implications for diseases like Alzheimer's and Parkinson's.

-

Anti-inflammatory and Antioxidant Effects: Compounds like oxymatrine and aloperine possess anti-inflammatory and antioxidant properties that can be neuroprotective.[3][10] Aloperine has been shown to protect neuronal cells from oxidative stress-induced apoptosis.[10]

-

Caution on Neurotoxicity: It is critical to note that high doses of QAs can be neurotoxic. Administration of crude QA extracts has been shown to cause neuronal damage, including the formation of "red neurons" and "ghost cells" in animal models.[27] This underscores the importance of dose-finding studies and the potential need for chemical modification to improve the therapeutic index.

Part 4: Extraction and Isolation Methodologies

The successful investigation of QAs begins with their efficient extraction and purification from plant sources.

Experimental Protocol: General Acid/Base Extraction of QAs from Plant Material

This protocol is a standard method for selectively extracting alkaloids from dried, ground plant material based on their basic properties.[28][29]

Principle: Alkaloids exist as salts in the acidic cell sap of plants. This method uses an acid to extract these salts into an aqueous solution. The solution is then made basic, which converts the alkaloid salts into their free-base form. The free bases are less polar and can be extracted into an immiscible organic solvent.

Methodology:

-

Material Preparation: Dry and grind the plant material (e.g., seeds, leaves) to a fine powder to increase the surface area for extraction.

-

Acidic Extraction:

-

Basification:

-

Organic Solvent Extraction:

-

Load the basified aqueous solution onto a solid-phase extraction column (e.g., Isolute® HM-N) or transfer to a separatory funnel.

-

Elute/extract the alkaloids with an organic solvent like dichloromethane (CH2Cl2) or diethyl ether.[28][29] Perform the extraction three times with fresh solvent to ensure complete recovery.

-

-

Concentration:

-

Pool the organic fractions.

-

Dry the organic extract over anhydrous sodium sulfate to remove residual water.

-

Filter the solution and concentrate it to dryness using a rotary evaporator at low temperature (e.g., 40°C) to yield the crude alkaloid extract.[28]

-

-

Purification (Optional): The crude extract can be further purified using techniques like column chromatography on silica gel to isolate individual alkaloids.[29]

Conclusion and Future Directions

Quinolizidine alkaloids represent a structurally diverse and pharmacologically rich class of natural products with significant therapeutic potential. The evidence supporting their anticancer, antimicrobial, antiviral, antidiabetic, and neuro-modulatory activities is compelling. However, the translation of these promising preclinical findings into clinical applications faces several challenges.

Future research must focus on several key areas:

-

Mechanism of Action: A deeper understanding of the specific molecular targets and signaling pathways is necessary to optimize therapeutic strategies and predict potential side effects.

-

Pharmacokinetics and Toxicology: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of lead QA compounds are crucial. As demonstrated, neurotoxicity can be a significant concern.[27]

-

Medicinal Chemistry: Synthetic modification of the natural QA scaffolds can lead to analogs with improved potency, selectivity, and a better safety profile, as has been shown with some matrine and aloperine derivatives.[16]

-

Sustainable Sourcing: Developing sustainable methods for producing high-value QAs, either through optimized agricultural practices or biotechnological approaches like plant cell suspension cultures, will be essential for large-scale drug development.[30]

By integrating advanced analytical techniques, high-throughput screening, and rational drug design, the scientific community can continue to unlock the full therapeutic potential of quinolizidine alkaloids, paving the way for a new generation of plant-derived medicines.

References

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022).

- Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases. (n.d.).

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).

- Hypoglycaemic effect of quinolizidine alkaloids--lupanine and 2-thionosparteine on non-diabetic and streptozotocin-induced diabetic rats. (2007). PubMed.

- Antimicrobial susceptibility testing: currently used methods and devices and the near future in clinical practice. (2020). Journal of Applied Microbiology.

- PLANT ALKALOIDS: AN ANTI-DIABETIC POTENTIAL. (n.d.). IIP Series.

- Identification and Synthesis of Quinolizidines with Anti-Influenza A Virus Activity. (n.d.). PMC - NIH.

- Quinolizidine alkaloids isolated from Lupinus species enhance insulin secretion. (2004). PubMed.

- Diabetes Research: Lupinus Alkaloids. (n.d.). Scribd.

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. (2021). MDPI.

- Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (n.d.). PMC.

- Quinolizidine alkaloids – Knowledge and References. (n.d.). Taylor & Francis.

- Quinolizidine Alkaloids with Antiviral and Insecticidal Activities from the Seeds of Sophora tonkinensis Gagnep. (2020). Journal of Agricultural and Food Chemistry.

- Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. (2024). MDPI.

- Antiviral activity of amides and carboxamides of quinolizidine alkaloid (−)-cytisine against human influenza virus A (H1N1) and parainfluenza virus type 3. (2019). Taylor & Francis.

- Chemical Defense of Leguminosae. Are Quinolizidine Alkaloids Part of the Antimicrobial Defense System of Lupins?. (n.d.). ResearchGate.

- Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids. (n.d.). Bentham Science Publisher.

- Quinolizidine alkaloids. (n.d.). Wikipedia.

- Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. (2024). MDPI.

- The biological activities of quinolizidine alkaloids. (2022). PubMed.

- Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (2023). ACS Omega.

- A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells. (2020). PMC.

- Alkaloid profile, antibacterial and allelopathic activities of Lupinus Jaimehintoniana B.L. Turner (Fabaceae). (2025). ResearchGate.

- Histological Evaluation of Brain Damage Caused by Crude Quinolizidine Alkaloid Extracts From Lupines. (2005). PubMed.

- 1.9. Isolation of the Alkaloid Lupanine from Lupinus albus Seeds. (n.d.). Books.

- Therapeutic impact of alkaloids in neurological diseases: A promising key molecule. (n.d.).

- In Vitro Anti-Tumour Activities of Quinolizidine Alkaloids Derived from Sophora Flavescens Ait. (n.d.). Ovid.

- Pyridine alkaloids with activity in the central nervous system. (n.d.). PMC - NIH.

- Extraction of Quinolizidine Alkaloids in Non Aqueous Basic Conditions: The Case of Spartium junceum Flowers. (2025). ResearchGate.

- Quinolizidine Alkaloids from Plants and their Cell Suspension Cultures.. (2025). ResearchGate.

- Update and New Insights on Future Cancer Drug Candidates From Plant-Based Alkaloids. (2021).

- Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (2023). Semantic Scholar.

Sources